molecular formula C18H17NO4 B1459278 L-Alanine-2-D1-N-fmoc CAS No. 225101-64-4

L-Alanine-2-D1-N-fmoc

Cat. No. B1459278
M. Wt: 312.3 g/mol
InChI Key: QWXZOFZKSQXPDC-GYPYJKACSA-N
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Description

L-Alanine-2-D1-N-fmoc, also known as Fmoc-L-Alanine, is a derivative of the amino acid alanine . It is used in solid-phase peptide synthesis (SPPS), a method used to create peptides . The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions .


Synthesis Analysis

The synthesis of Fmoc-L-Alanine involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This process is part of the Fmoc strategy, a popular method in solid-phase peptide synthesis (SPPS) .


Molecular Structure Analysis

The molecular formula of L-Alanine-2-D1-N-fmoc is C18H16DNO4 . Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group .


Chemical Reactions Analysis

The Fmoc group in L-Alanine-2-D1-N-fmoc can be removed under basic conditions, which is a key step in solid-phase peptide synthesis . This allows for the selective deprotection of esters to create SPPS-ready amino acids .


Physical And Chemical Properties Analysis

L-Alanine-2-D1-N-fmoc is a solid substance . Its molecular weight is 312.34 . It is stable if stored under recommended conditions .

Scientific Research Applications

Alanine Racemase Inhibitors

Alanine racemase, which catalyzes the conversion of L-alanine to D-alanine, plays a crucial role in the synthesis of bacterial cell walls. This enzyme, lacking homologs in humans, is considered an excellent target for antibacterial drug development. Research has identified standard inhibitors of alanine racemase, such as O-carbamyl-D-serine and D-cycloserine, highlighting the enzyme's potential as a drug target. However, the search for selective and potent inhibitors that are not substrate analogs is ongoing due to the toxic effects of current treatments like D-cycloserine in therapeutic applications (Azam & Jayaram, 2015).

Alanine Dehydrogenase and Its Applications

Alanine dehydrogenase (AlaDH) is involved in the reversible conversion of L-alanine to pyruvate, a key process in microbial metabolism. This enzyme's functions have significant implications in the pharmaceutical, environmental, and food industries. AlaDH not only contributes to energy generation through the tricarboxylic acid cycle but also plays a role in the synthesis of amino acids and proteins. The enzyme's ability to balance redox processes in microorganisms further underscores its utility in biotechnological applications (Dave & Kadeppagari, 2019).

Safety And Hazards

L-Alanine-2-D1-N-fmoc may cause skin and eye irritation, and may be harmful if swallowed or absorbed through the skin . It is advised to avoid dust formation, avoid contact with skin and eyes, and not to breathe dust .

Future Directions

L-Alanine-2-D1-N-fmoc is primarily used for research purposes . Its use in solid-phase peptide synthesis makes it a valuable tool in proteomics studies . As research in this field continues to grow, the demand for such compounds is likely to increase.

properties

IUPAC Name

(2R)-2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1/i11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZOFZKSQXPDC-GYPYJKACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alanine-2-D1-N-fmoc

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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